

# A Head-to-Head Comparison of LXR Agonists: GSK3987 vs. T0901317

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK3987

Cat. No.: B15609102

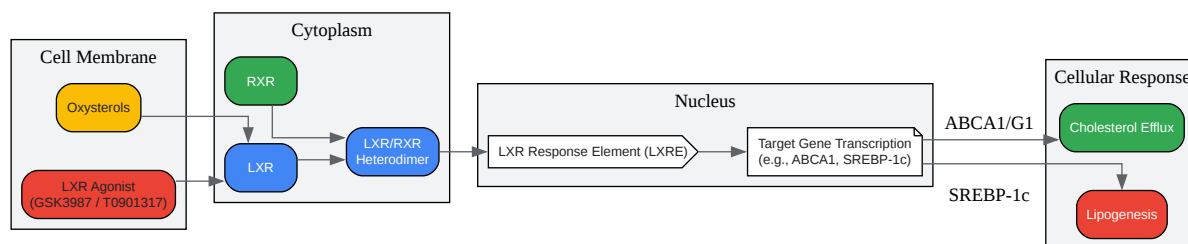
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two widely studied Liver X Receptor (LXR) agonists: **GSK3987** and T0901317. LXRs, comprising LXR $\alpha$  (NR1H3) and LXR $\beta$  (NR1H2), are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation. Their activation by synthetic agonists has been a key therapeutic strategy for managing atherosclerosis and other metabolic disorders. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the core signaling pathway.

## LXR Signaling Pathway

Activation of LXR by agonists initiates a signaling cascade that regulates the transcription of target genes involved in cholesterol efflux and fatty acid synthesis.



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- To cite this document: BenchChem. [A Head-to-Head Comparison of LXR Agonists: GSK3987 vs. T0901317]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15609102#gsk3987-versus-t0901317-lxr-agonist-comparison\]](https://www.benchchem.com/product/b15609102#gsk3987-versus-t0901317-lxr-agonist-comparison)

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